molecular formula C15H12BrN3O B5511413 NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE

NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE

Cat. No.: B5511413
M. Wt: 330.18 g/mol
InChI Key: TVSMUAJOTDYHDE-MCVIOFPKSA-N
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Description

NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE is a complex organic compound that combines the structural elements of nicotinic acid, bromine, phenyl, and hydrazide groups

Properties

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-14(9-12-5-2-1-3-6-12)11-18-19-15(20)13-7-4-8-17-10-13/h1-11H,(H,19,20)/b14-9-,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSMUAJOTDYHDE-MCVIOFPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CN=CC=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329370
Record name N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305338-63-0
Record name N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE typically involves the reaction of nicotinic acid hydrazide with 2-bromo-3-phenyl-allylidene. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing

Chemical Reactions Analysis

Types of Reactions

NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its bromine and phenyl groups can interact with various enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-BROMO-BENZYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE
  • (4-BROMO-BENZYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE
  • (3-BROMO-BENZYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE
  • (1-BIPHENYL-4-YL-ETHYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE

Uniqueness

NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE is unique due to its combination of nicotinic acid, bromine, phenyl, and hydrazide groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

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